![molecular formula C16H23ClN2O3 B2576940 1-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034565-99-4](/img/structure/B2576940.png)
1-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea
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Description
1-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key component in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Scientific Research Applications
Crystal Structure and Surface Analysis
A study conducted by Zatsu et al. (2019) investigated a Schiff base derivative related to the compound . The crystal structure revealed specific angular inclinations and conformations within the molecule, providing insight into molecular interactions. The study utilized Hirshfeld surface analysis to examine intermolecular contacts, which is crucial for understanding how such compounds might interact in different environments or potential applications in materials science.
Synthesis and Anticonvulsant Activity
Oganisyan et al. (2001) explored the synthesis and anticonvulsant activity of pyrano(thiopyrano)[4′,3′:4,5]thieno[2,3-d]pyrimidines, highlighting a methodological approach that could be applicable to synthesizing related compounds like the one of interest. This research Oganisyan et al. (2001) contributes to the broader field of medicinal chemistry, particularly in the development of new therapeutic agents.
Molecular Docking and Quantum Chemical Calculations
In the realm of computational chemistry, Viji et al. (2020) performed molecular docking and quantum chemical calculations on a compound with structural similarities, focusing on its molecular structure, spectroscopic data, and biological effects. The study Viji et al. (2020) demonstrates the potential of such compounds in biological applications, leveraging computational tools to predict interactions and effects.
Photoswitchable Self-Assembling Architectures
Sallenave et al. (2004) synthesized 5-ureido-3,3-diphenyl-3H-naphtho[2,1-b]pyrans and investigated their photochromic properties. This research Sallenave et al. (2004) suggests the potential of such compounds in developing photoswitchable self-assembling materials, which could have applications in nanotechnology and materials science.
Corrosion Inhibition
Bahrami and Hosseini (2012) explored the inhibition effect of certain urea derivatives on mild steel corrosion, demonstrating the compound's potential as a corrosion inhibitor in acidic solutions. This investigation Bahrami & Hosseini (2012) is relevant to industrial chemistry and materials engineering, where corrosion resistance is critically important.
properties
IUPAC Name |
1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(oxan-4-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3/c1-16(21-2,12-4-3-5-13(17)10-12)11-18-15(20)19-14-6-8-22-9-7-14/h3-5,10,14H,6-9,11H2,1-2H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXPZKWQTRAEFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1CCOCC1)(C2=CC(=CC=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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